5-(Benzyloxy)-2-methylpyrimidin-4-amine
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Overview
Description
5-(Benzyloxy)-2-methylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of a benzyloxy group and a methyl group on the pyrimidine ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
The synthesis of 5-(Benzyloxy)-2-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylpyrimidine and benzyl alcohol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the benzyl alcohol, followed by the nucleophilic substitution reaction with 2-methylpyrimidine.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to enhance the reaction efficiency.
Chemical Reactions Analysis
5-(Benzyloxy)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted pyrimidine derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can yield amine or alcohol derivatives.
Scientific Research Applications
5-(Benzyloxy)-2-methylpyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
5-(Benzyloxy)-2-methylpyrimidin-4-amine can be compared with other similar compounds, such as:
4-(Benzyloxy)-2-methylpyrimidine: This compound lacks the amine group, which can affect its reactivity and biological activity.
5-(Benzyloxy)-2-methylpyridine: The pyridine ring in this compound can lead to different chemical and biological properties compared to the pyrimidine ring.
5-(Benzyloxy)-2-methylbenzene:
Properties
Molecular Formula |
C12H13N3O |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methyl-5-phenylmethoxypyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O/c1-9-14-7-11(12(13)15-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15) |
InChI Key |
UPOSNPKOQBPEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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